Cas no 393514-01-7 (3-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-Piperazine)
393514-01-7 structure
Product Name:3-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-Piperazine
CAS-nummer:393514-01-7
MF:C11H14F3N3
MW:245.24417257309
CID:1111923
PubChem ID:11288036
Update Time:2025-04-20
3-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-Piperazine Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-Piperazine
- 3-methyl-1-(3-trifluoromethylpyridin-2-yl)piperazine
- 393514-01-7
- SCHEMBL1457210
- DB-304689
- 3-Methyl-1-(3-trifluoromethyl-pyridin-2-yl)-piperazine
- AKOS006087898
- 3-methyl-1-(3-trifluoromethyl-2-pyridyl)piperazine
- 3-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperazine
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- Inchi: 1S/C11H14F3N3/c1-8-7-17(6-5-15-8)10-9(11(12,13)14)3-2-4-16-10/h2-4,8,15H,5-7H2,1H3
- InChI-sleutel: JEAHPTUMWGWDOJ-UHFFFAOYSA-N
- LACHT: FC(C1=CC=CN=C1N1CCNC(C)C1)(F)F
Berekende eigenschappen
- Exacte massa: 245.11412
- Monoisotopische massa: 245.11398195g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 257
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 28.2Ų
Experimentele eigenschappen
- PSA: 28.16
3-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-Piperazine Gerelateerde literatuur
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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